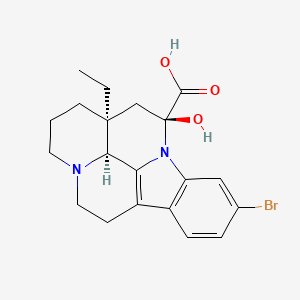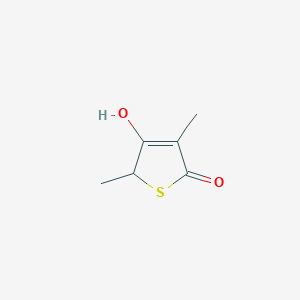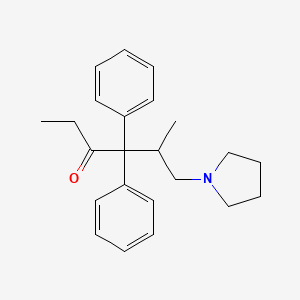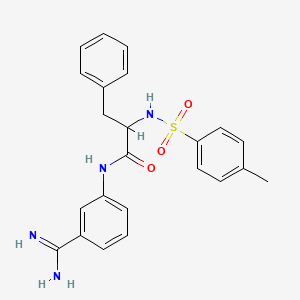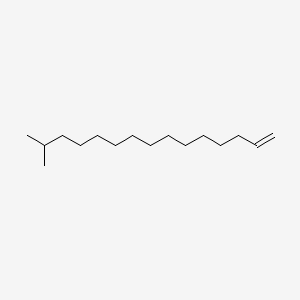
Isohexadecene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isohexadecene is a synthetic hydrocarbon compound commonly used in various industrial and cosmetic applications. It is a clear, colorless, and odorless liquid that belongs to the isoparaffin class of hydrocarbons. This compound is derived from petroleum and is known for its lightweight and non-greasy texture, making it a popular ingredient in skincare and cosmetic products .
Méthodes De Préparation
Isohexadecene is typically produced through the oligomerization and hydrogenation of isobutene or mixed C4 hydrocarbons. The process involves the use of a dual-function catalyst in a fixed-bed reactor, where oligomerization and hydrogenation occur simultaneously. This method is efficient, requiring less investment in equipment and energy consumption .
Analyse Des Réactions Chimiques
Isohexadecene primarily undergoes reactions typical of alkanes, such as oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen, oxygen, and various catalysts. For example, in oxidation reactions, this compound can be converted into alcohols, ketones, or carboxylic acids depending on the reaction conditions. In reduction reactions, it can be hydrogenated to form more saturated hydrocarbons .
Applications De Recherche Scientifique
Isohexadecene has a wide range of applications in scientific research and industry. In the cosmetic industry, it is used as an emollient, solvent, and spreadability enhancer in products like moisturizers, sunscreens, and makeup removers. Its lightweight and non-greasy texture make it ideal for formulations that require a smooth and silky feel . Additionally, this compound is used in the production of certain types of plastics and as a solvent in industrial applications .
Mécanisme D'action
The mechanism of action of isohexadecene in cosmetic applications involves its ability to form a protective barrier on the skin, preventing water loss and maintaining the skin’s natural moisture levels. This barrier function helps to keep the skin hydrated and supple. In hair care products, this compound provides moisture to dry hair, preventing frizz and giving a smooth, silky feel .
Comparaison Avec Des Composés Similaires
Isohexadecene is often compared to other isoparaffins like isododecane and isooctane. While all these compounds share similar properties, such as being clear, colorless, and odorless liquids, this compound is unique due to its longer carbon chain, which provides a richer and creamier texture. This makes it particularly suitable for applications requiring a more substantial feel, such as in moisturizers and conditioners .
Similar Compounds::- Isododecane
- Isooctane
- Hexadecane
This compound’s unique properties and versatility make it a valuable ingredient in various applications, from cosmetics to industrial uses.
Propriétés
Numéro CAS |
85909-49-5 |
|---|---|
Formule moléculaire |
C16H32 |
Poids moléculaire |
224.42 g/mol |
Nom IUPAC |
14-methylpentadec-1-ene |
InChI |
InChI=1S/C16H32/c1-4-5-6-7-8-9-10-11-12-13-14-15-16(2)3/h4,16H,1,5-15H2,2-3H3 |
Clé InChI |
YKGRKSWSVPZYER-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCCCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


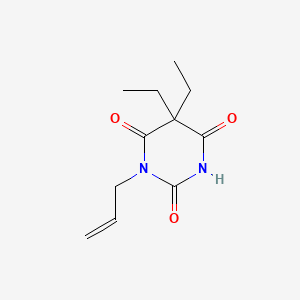
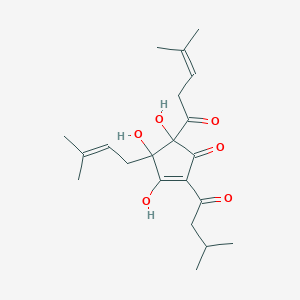
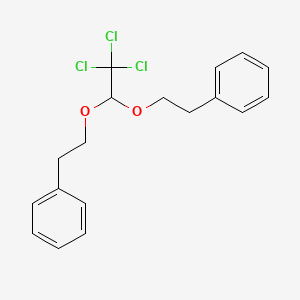
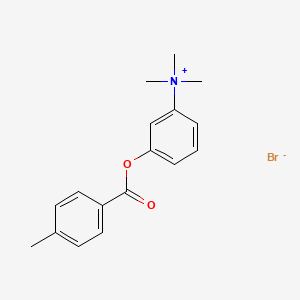
![N-[1-[4-(trifluoromethoxy)phenyl]ethenyl]cyclohexanamine](/img/structure/B13780944.png)
![3-(6H-benzo[b][1,5]benzoxathiepin-6-yl)-N,N-dimethylpropan-1-amine](/img/structure/B13780946.png)
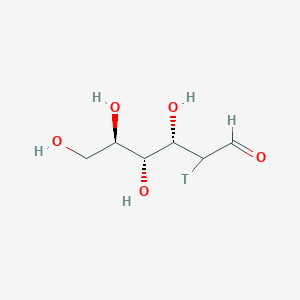
![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-(2-oxopropoxy)phenoxy]-](/img/structure/B13780965.png)
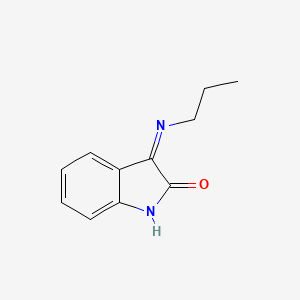
![4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-(5-methyl-1,3,4-thiadiazol-2-yl)azanium;iodide](/img/structure/B13780975.png)
